molecular formula C15H19FN6O2 B2771025 ethyl 4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate CAS No. 1049407-95-5

ethyl 4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate

Cat. No. B2771025
CAS RN: 1049407-95-5
M. Wt: 334.355
InChI Key: BFBBATOUCDPBBW-UHFFFAOYSA-N
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Description

Ethyl 4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a tetrazole-containing piperazine derivative that has been synthesized using various methods.

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

The study by Başoğlu et al. (2013) explored the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, starting from ethyl piperazine-1-carboxylate. These compounds were evaluated for antimicrobial, antilipase, and antiurease activities, revealing good to moderate antimicrobial activity and specific compounds showing antiurease and antilipase activities (Başoğlu et al., 2013).

Decyclization and Piperazine Derivatives

Vasileva et al. (2018) investigated the reaction of ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates with piperazine, yielding N,N′-disubstituted piperazine derivatives. This study contributes to the understanding of the chemical behavior and potential applications of piperazine derivatives in synthesizing complex organic molecules (Vasileva et al., 2018).

Crystal Structure Analysis

The research by Faizi et al. (2016) focused on the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, providing detailed structural insights that are vital for the design of new compounds with desired physical and chemical properties (Faizi et al., 2016).

Antimicrobial and Antituberculosis Activities

Several studies have synthesized and evaluated the antimicrobial and antituberculosis activities of piperazine derivatives. For example, Bektaş et al. (2007) developed 1,2,4-triazole derivatives showing good or moderate activities against various microorganisms, highlighting the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Serotonin Receptor Antagonists

Research on compounds structurally related to ethyl 4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate has also explored their potential as serotonin receptor antagonists, indicating their relevance in neurological and psychiatric disorder treatments. Watanabe et al. (1992) prepared derivatives acting as potent 5-HT2 antagonists, contributing to the development of drugs targeting serotonin receptors (Watanabe et al., 1992).

properties

IUPAC Name

ethyl 4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN6O2/c1-2-24-15(23)21-8-6-20(7-9-21)11-14-17-18-19-22(14)13-5-3-4-12(16)10-13/h3-5,10H,2,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBBATOUCDPBBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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